3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
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Description
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H10ClN3O4S2 and its molecular weight is 419.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has led to the development of benzothiazole derivatives, showing selective cytotoxicity against tumorigenic cell lines, indicating potential as potent antitumor agents. The design and synthesis of these derivatives, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, have demonstrated significant in vivo inhibitory effects on tumor growth, highlighting their value in cancer research and therapy development (Yoshida et al., 2005).
Heterocyclic Ring Systems
The synthesis of novel heterocyclic ring systems, including [1]benzothieno[2,3-c]quinolines and tetrazolo[1,5-a]quinoline derivatives, has been achieved through various chemical reactions. These compounds showcase the versatility of benzothiazole and thiophene derivatives in creating new molecular structures with potential applications in material science and pharmacology (Mckenney & Castle, 1987).
Antioxidative and Antimicrobial Properties
Research on benzimidazole/benzothiazole-2-carboxamides has revealed their antioxidative and antiproliferative activity, suggesting their utility in developing antioxidant therapies and cancer treatments. The study found compounds with methoxy and hydroxy groups, substituted with nitro or amino moieties, showing promising results in vitro (Cindrić et al., 2019).
Antidiabetic Screening
The synthesis and in vitro screening of dihydropyrimidine derivatives for antidiabetic activity highlight the potential of benzothiazole-based compounds in treating diabetes. This research emphasizes the importance of chemical synthesis in discovering new therapeutic agents for chronic conditions (Lalpara et al., 2021).
Properties
IUPAC Name |
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O4S2/c1-25-10-6-8(21(23)24)7-12-14(10)19-17(27-12)20-16(22)15-13(18)9-4-2-3-5-11(9)26-15/h2-7H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEROAHXWCKRUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.